3,4-dichloro-N-(2-chloroethyl)aniline
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Overview
Description
3,4-dichloro-N-(2-chloroethyl)aniline is a chemical compound with the molecular formula C8H8Cl3N and a molecular weight of 224.5 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dichloro-N-(2-chloroethyl)aniline typically involves the reaction of 3,4-dichloroaniline with 2-chloroethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, often involving multiple purification steps to remove impurities and by-products.
Chemical Reactions Analysis
Types of Reactions
3,4-dichloro-N-(2-chloroethyl)aniline can undergo various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding oxidation products.
Reduction Reactions: The compound can be reduced to form amine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions, alkoxide ions, and amines. The reactions are typically carried out in polar solvents under mild to moderate conditions.
Oxidation Reactions: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are usually carried out under acidic or basic conditions.
Reduction Reactions: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Major Products Formed
Substitution Reactions: The major products are substituted aniline derivatives.
Oxidation Reactions: The major products are corresponding oxidation products such as nitro compounds.
Reduction Reactions: The major products are amine derivatives.
Scientific Research Applications
3,4-dichloro-N-(2-chloroethyl)aniline has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of dyes, herbicides, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,4-dichloro-N-(2-chloroethyl)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to and modify the activity of enzymes, receptors, and other biomolecules, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2,3-Dichloroaniline
- 2,4-Dichloroaniline
- 2,5-Dichloroaniline
- 2,6-Dichloroaniline
- 3,4-Dichloroaniline
- 3,5-Dichloroaniline
Uniqueness
3,4-dichloro-N-(2-chloroethyl)aniline is unique due to its specific substitution pattern and the presence of the 2-chloroethyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
3,4-dichloro-N-(2-chloroethyl)aniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl3N/c9-3-4-12-6-1-2-7(10)8(11)5-6/h1-2,5,12H,3-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWVRSMHQRMJVLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NCCCl)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl3N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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